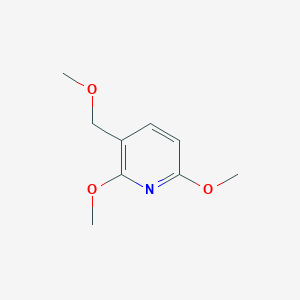
2-hydroxy-4-methoxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-methoxy-4-oxobutanoic acid, also known as methyl 3-hydroxybutanoate, is an organic compound with the molecular formula C5H8O4. It is an ester derived from 3-hydroxybutanedioic acid and methanol. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutanedioic acid methyl ester typically involves the esterification of 3-hydroxybutanedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-Hydroxybutanedioic acid+MethanolH2SO43-Hydroxybutanedioic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 3-hydroxybutanedioic acid methyl ester may involve continuous esterification processes using fixed-bed reactors. The use of ion-exchange resins as catalysts can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or other substituted derivatives.
Scientific Research Applications
2-hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pro-drug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of 3-hydroxybutanedioic acid methyl ester involves its conversion into active metabolites within biological systems. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions .
Comparison with Similar Compounds
Methyl acetoacetate: Another ester with similar reactivity but different applications.
Ethyl 3-hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 3-hydroxypropanoate: A shorter-chain ester with different properties.
Uniqueness: 2-hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |
InChI Key |
ZJDXMXMEZZVUKO-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)O)O |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1643442.png)


![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)
![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)

